![molecular formula C9H8N2O2 B1397891 5-carboxilato de metil pirazolo[1,5-a]piridina CAS No. 1101120-07-3](/img/structure/B1397891.png)

5-carboxilato de metil pirazolo[1,5-a]piridina

Descripción general

Descripción

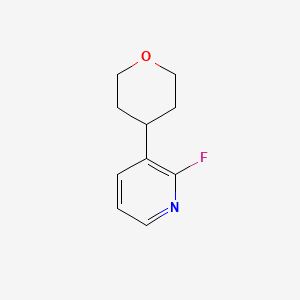

Methyl pyrazolo[1,5-a]pyridine-5-carboxylate (MPPC) is a novel small molecule that has been studied extensively in recent years due to its potential applications in various scientific disciplines. MPPC is a heterocyclic compound with a five-membered ring containing nitrogen, oxygen, and carbon atoms. It is a colorless solid that is soluble in water and organic solvents. MPPC has been used as a building block for the synthesis of various compounds and has been studied for its potential use in medicinal chemistry, material science, and biochemistry.

Aplicaciones Científicas De Investigación

Actividad antifúngica

Los compuestos dentro de la familia de la pirazolo[1,5-a]piridina han mostrado resultados prometedores en actividades antifúngicas contra varias cepas como Candida albicans, Aspergillus niger y otras .

Inhibición de la deshidrogenasa succínica

Algunos derivados han sido evaluados por sus efectos inhibitorios sobre la deshidrogenasa succínica, una enzima involucrada en la cadena respiratoria .

Química medicinal

Estos heterociclos se integran en la química medicinal debido a su potencial terapéutico .

Aplicaciones ópticas

Las pirazolo[1,5-a]pirimidinas, una familia relacionada, se han identificado como compuestos estratégicos para aplicaciones ópticas debido a sus propiedades fotofísicas sintonizables .

Ciencia de materiales

Los derivados de pirazolo[1,5-a]pirimidinas han llamado la atención en la ciencia de materiales por sus significativas propiedades fotofísicas .

Mecanismo De Acción

Target of Action

Related compounds in the pyrazolo[1,5-a]pyrimidine family have been studied for their antitumor and enzymatic inhibitory activities .

Mode of Action

It’s known that the regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-michael type), thus bonding the nh2-group of the starting aminopyrazole with the cβ .

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines, a related class of compounds, are known to act as antimetabolites in purine biochemical reactions .

Pharmacokinetics

It’s known that related compounds in the pyrazolo[1,5-a]pyrimidine family have high gi absorption .

Result of Action

Related compounds have shown significant inhibitory activity with ic50 values of 0057 ± 0003, 0081 ± 0004 and 0119 ± 0007 μM, respectively, compared to control drug sorafenib .

Action Environment

It’s known that related compounds in the pyrazolo[1,5-a]pyrimidine family display advantages over hydrocarbon-based fluorophores such as synthetic access methodologies that allow structural diversity, heteroatoms (b, n, o or s) that make them potential chelating agents for ions, and better solubility in green solvents .

Propiedades

IUPAC Name |

methyl pyrazolo[1,5-a]pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)7-3-5-11-8(6-7)2-4-10-11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTMMGGHSGNLNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=NN2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

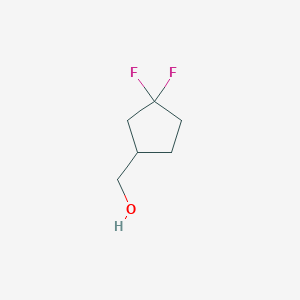

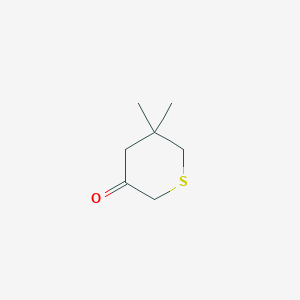

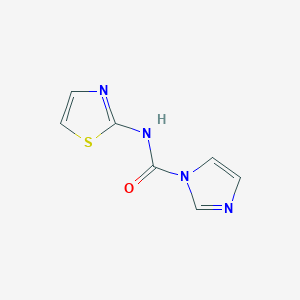

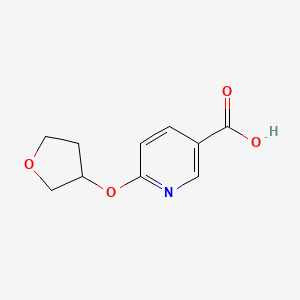

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Azetidine, 1-[(4-fluorophenyl)sulfonyl]-](/img/structure/B1397809.png)

![5-(4-bromo-2-chlorophenylamino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B1397815.png)

![Diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate](/img/structure/B1397820.png)

![Acetic acid, 2-oxo-2-[(2,2,2-trifluoroethyl)amino]-, ethyl ester](/img/structure/B1397823.png)